
(Dichloromethyl)trimethylsilane
Overview
Description
(Dichloromethyl)trimethylsilane (CAS 5926-38-5) is an organosilicon compound with the formula (CH₃)₃SiCHCl₂. It features a dichloromethyl group attached to a trimethylsilyl moiety, making it a versatile reagent in organic synthesis. Key properties include:
- Boiling Point: 133°C at 730 mmHg
- Density: 1.04 g/mL at 25°C
- Refractive Index: 1.4455 (n²⁰/D)
- Reactivity: Highly moisture-sensitive and flammable (flash point: 26°C, closed cup) .
Its primary applications involve serving as a chloromethylating agent in the synthesis of specialty chemicals and intermediates. The dichloromethyl group enables selective functionalization in cross-coupling reactions and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dichloromethyl)trimethylsilane can be synthesized through the reaction of trimethylchlorosilane with dichloromethane in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The process is carefully monitored to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Dichloromethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines . The reactions are typically carried out under ambient or slightly elevated temperatures and may require the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis with water produces silanols and hydrochloric acid .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis:
-
Material Science:
- The compound is utilized in producing silicon-based materials and coatings, which are essential for enhancing material properties such as durability and resistance to environmental factors .
- Pharmaceuticals:
- Biotechnology:
Case Study 1: Synthesis of Silicon-Based Polymers
A research team utilized DCMTS to synthesize a series of silicon-based polymers through step-growth polymerization. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The study demonstrated the potential of DCMTS as a building block for advanced materials .
Case Study 2: Pharmaceutical Applications
In a study focused on drug synthesis, DCMTS was used to create an intermediate compound that facilitated the production of an anti-cancer drug. The researchers reported that using DCMTS improved the yield and purity of the final product compared to conventional methods .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound Name | CAS | Formula | Key Functional Groups | Molecular Weight |
---|---|---|---|---|
(Dichloromethyl)trimethylsilane | 5926-38-5 | C₄H₁₀Cl₂Si | Si(CH₃)₃, CHCl₂ | 177.12 |
Chlorotrimethylsilane (TMCS) | 75-77-4 | C₃H₉ClSi | Si(CH₃)₃, Cl | 108.64 |
Dichlorodimethylsilane | 75-54-7 | CH₄Cl₂Si | Si(CH₃)₂, 2Cl | 115.03 |
(Dichloromethyl)methyldichlorosilane | 1558-31-2 | C₂H₄Cl₄Si | Si(CH₃)Cl₂, CHCl₂ | 197.95 |
Dichloromethyl[2-(trichlorosilyl)ethyl]silane | 15411-19-5 | C₃H₇Cl₅Si₂ | SiCl₃, SiCHCl₂ | 276.52 |
Key Observations :
- Increasing chlorine substitution correlates with higher molecular weight and boiling points (e.g., TMCS: 57°C vs. This compound: 133°C) .
- Dichloromethyl groups enhance electrophilicity, enabling nucleophilic substitution reactions, while trimethylsilyl groups improve steric protection .
Reactivity and Stability
- This compound : Reacts vigorously with protic solvents (e.g., water, alcohols) due to Si-Cl and C-Cl bond lability .
- TMCS : Rapid hydrolysis generates HCl and hexamethyldisiloxane, making it a key silylating agent for hydroxyl protection .
- Dichlorodimethylsilane : Forms HCl and siloxanes upon hydrolysis, serving as a precursor for silicone polymers .
- (Dichloromethyl)methyldichlorosilane : Higher reactivity due to four chlorine atoms; used in cross-linking applications .
Research Findings
Biological Activity
(Dichloromethyl)trimethylsilane, with the chemical formula CHClSi, is a silane compound that has garnered interest in various fields, including organic synthesis and potential biological applications. This article explores the biological activity of this compound, summarizing findings from diverse studies and highlighting its potential effects on biological systems.
This compound is synthesized through various methods, including the reaction of (chloromethyl)trimethylsilane with sodium iodide in acetone, which results in the formation of the dichloromethyl derivative . Its structure includes a dichloromethyl group attached to a trimethylsilane moiety, which influences its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, some studies suggest it may exhibit significant pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that silanes, including this compound, may possess antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Cytotoxic Effects : Some research has indicated that silane compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related silanes have shown IC values indicating their effectiveness in inhibiting cell proliferation in cancer models .
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanism of Action :
- Safety and Toxicity :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (Dichloromethyl)trimethylsilane, and how are they experimentally determined?
- Properties :
- Molecular formula: , molecular weight: 157.11 g/mol (CAS 5926-38-5).
- Boiling point: 133°C at 730 mmHg; density: 1.04 g/mL at 25°C; refractive index: .
- Methodology :
- Density : Measured via pycnometry or oscillating U-tube densitometry.
- Refractive index : Determined using an Abbe refractometer.
- Purity : Assessed via gas chromatography (GC) with flame ionization detection, given its 96% assay grade .
Q. How should this compound be safely handled in laboratory settings?
- Safety protocols :
- PPE : Use nitrile gloves, chemical-resistant suits, and EN 166-compliant face shields/safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in a flammable liquids cabinet (Storage Class Code 3) at temperatures below 26°C (flash point) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. What are the standard synthetic routes to prepare this compound?
- Synthesis :
- Chlorination of trimethylsilane : React trimethylsilane with chlorine gas under controlled conditions.
- Byproduct mitigation : Use scavengers like triethylamine to neutralize HCl byproducts.
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in C–H silylation reactions?
- Mechanistic insights :
- The electron-withdrawing dichloromethyl group enhances electrophilicity at the silicon center, facilitating nucleophilic attack.
- Steric hindrance from trimethyl groups limits reactivity to less hindered substrates.
- Experimental validation :
- Compare reaction rates with analogs (e.g., chlorotrimethylsilane) using kinetic studies or DFT calculations .
Q. What analytical techniques are optimal for characterizing decomposition products of this compound under thermal stress?
- Methods :
- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 100–200°C).
- GC-MS : Identify volatile decomposition products (e.g., chlorinated hydrocarbons).
- NMR spectroscopy : Detect siloxane polymers or Si-O-Si linkages formed during degradation .
Q. How can this compound be utilized in the synthesis of functionalized polymers?
- Applications :
- Precursor for polysilanes : Dechlorination via alkali metals (e.g., Na/K) yields Si-Si backbone polymers.
- Crosslinking agent : React with diols or diamines to form siloxane networks.
Q. Methodological Challenges
Q. How can researchers resolve discrepancies in reported reaction yields for silylation reactions involving this compound?
- Troubleshooting :
- Moisture control : Use molecular sieves or rigorous drying of solvents (e.g., THF over Na/benzophenone).
- Catalyst screening : Test bases like KOtBu or Lewis acids (e.g., BF₃·Et₂O) to optimize activation.
- Yield validation : Reproduce reactions under inert atmospheres (N₂/Ar) and compare with literature protocols .
Q. What strategies mitigate hazards during large-scale reactions with this compound?
- Risk management :
Properties
IUPAC Name |
dichloromethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-7(2,3)4(5)6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTUNBKAWATELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064062 | |
Record name | Silane, (dichloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-38-5 | |
Record name | (Dichloromethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5926-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dichloromethyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dichloromethyl)trimethylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, (dichloromethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (dichloromethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (DICHLOROMETHYL)TRIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GQP7DV48U | |
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Retrosynthesis Analysis
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